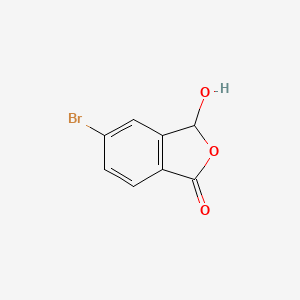

5-Brom-3-hydroxy-3H-isobenzofuran-1-on

Übersicht

Beschreibung

5-Bromo-3-hydroxy-3H-isobenzofuran-1-one is a chemical compound that is part of a broader class of organic compounds known as isobenzofurans. These compounds are characterized by a fused benzene and furan ring structure, which can be modified with various functional groups to alter their chemical properties and biological activities. The presence of a bromine atom and a hydroxy group in this compound suggests potential reactivity and usefulness in various chemical syntheses.

Synthesis Analysis

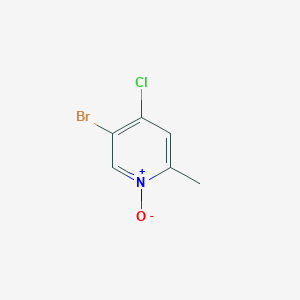

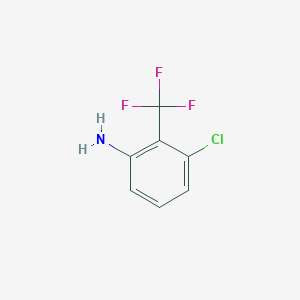

The synthesis of related brominated furanones and isobenzofuranones has been reported using starting materials such as maleic anhydrides and phthalic anhydrides. A key step in the synthesis involves debrominative decarboxylation or bromodecarboxylation reactions . Another approach for synthesizing 3-(bromomethylene)isobenzofuran-1(3H)-ones involves regioselective 5-exo-dig bromocyclization of 2-alkynylbenzoic acids, which proceeds smoothly and allows for further elaboration through palladium-catalyzed cross-coupling reactions . These methods provide a foundation for the synthesis of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one and its derivatives.

Molecular Structure Analysis

The molecular structure of a similar compound, 3-((5-methylpyridin-2-yl)amino)isobenzofuran-1(3H)-one, has been analyzed using X-ray single crystal diffraction, indicating that it crystallizes in a monoclinic space group. Density functional theory (DFT) calculations have been used to optimize the geometry and calculate vibrational frequencies, with results showing good agreement with experimental data . These techniques could be applied to determine the precise molecular structure of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one.

Chemical Reactions Analysis

Brominated isobenzofuranones can undergo various chemical reactions, including nucleophilic substitution and further functionalization. For instance, bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole reacted with nucleophiles to yield substituted derivatives, demonstrating the reactivity of brominated compounds in substitution reactions . Similarly, 5-bromo-3-hydroxy-3H-isobenzofuran-1-one could potentially participate in nucleophilic substitution reactions due to the presence of the bromine atom.

Physical and Chemical Properties Analysis

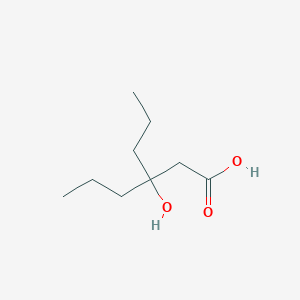

The physical and chemical properties of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one can be inferred from related compounds. For example, the presence of hydroxy groups can contribute to the compound's solubility in polar solvents and its ability to form hydrogen bonds. The bromine atom can make the compound amenable to further chemical transformations, such as Suzuki coupling reactions, which are facilitated by palladium catalysis . The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be calculated using DFT to predict the compound's reactivity .

Wissenschaftliche Forschungsanwendungen

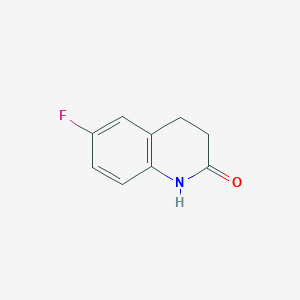

Pharmazeutische Forschung

Diese Verbindung wird in der pharmazeutischen Forschung als Vorläufer für die Synthese verschiedener Medikamente verwendet. Ihr Derivat, Citalopram, ist ein bekanntes Antidepressivum . Das Bromatom, das in der Verbindung vorhanden ist, ermöglicht eine weitere Funktionalisierung, wodurch sie zu einem vielseitigen Baustein in der pharmazeutischen Chemie wird.

Wirkmechanismus

Mode of Action

It is known that the bromination of cyclohexane-1-carboxamide in ch 2 cl 2 yields a very interesting sole product . This suggests that the compound may interact with its targets through a bromination mechanism, but further studies are needed to confirm this hypothesis and elucidate the resulting changes.

Eigenschaften

IUPAC Name |

5-bromo-3-hydroxy-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO3/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-3,8,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJPAMEIHXKSDRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20557783 | |

| Record name | 5-Bromo-3-hydroxy-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102126-71-6 | |

| Record name | 5-Bromo-3-hydroxy-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-3-hydroxy-1,3-dihydro-2-benzofuran-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

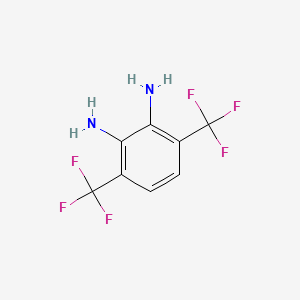

Synthesis routes and methods I

Procedure details

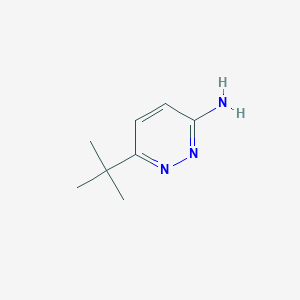

Synthesis routes and methods II

Procedure details

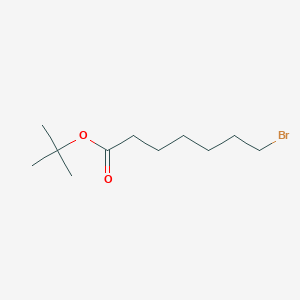

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.